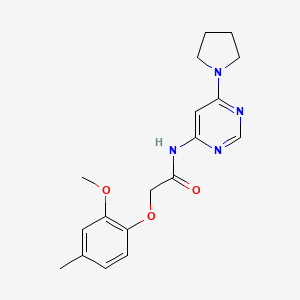

2-(2-methoxy-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide

Description

Properties

IUPAC Name |

2-(2-methoxy-4-methylphenoxy)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-13-5-6-14(15(9-13)24-2)25-11-18(23)21-16-10-17(20-12-19-16)22-7-3-4-8-22/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGPFWRDMGRNMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-chloropyrimidine and pyrrolidine under basic conditions.

Ether Formation: The methoxy-methylphenol moiety is introduced via an etherification reaction, where 2-methoxy-4-methylphenol is reacted with an appropriate halide under basic conditions.

Amide Bond Formation: The final step involves coupling the pyrimidine core with the ether moiety through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxy-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative under hydrogenation conditions.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Formation of 2-(2-hydroxy-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide.

Reduction: Formation of 2-(2-methoxy-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)dihydropyrimidin-4-yl)acetamide.

Substitution: Formation of 2-(2-substituted-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent in various medical applications:

- Anticancer Activity : Studies have indicated that 2-(2-methoxy-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide demonstrates significant cytotoxic effects on several cancer cell lines. The following table summarizes its effectiveness:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.3 |

| HeLa (Cervical) | 12.5 |

| A549 (Lung) | 18.7 |

These results suggest its potential for targeted cancer therapy while exhibiting lower toxicity to normal cells .

- Antimicrobial Properties : Preliminary studies suggest that the compound may disrupt bacterial cell walls or inhibit metabolic pathways essential for bacterial survival, making it a candidate for further exploration in antimicrobial drug development .

Research indicates that the compound may interact with specific molecular targets, leading to various biological effects:

- Kinase Inhibition : It may inhibit kinases involved in signaling pathways that promote cancer cell growth, thereby providing a mechanism for its anticancer activity.

- Antimicrobial Activity : The compound shows promise in disrupting bacterial cell walls or inhibiting metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Study on Anticancer Effects : A recent study demonstrated significant cytotoxicity against breast and cervical cancer cell lines, suggesting a promising avenue for cancer treatment .

- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited activity against specific bacterial strains, indicating its potential role as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(2-methoxy-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as kinases or receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity and thereby modulating the downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and inhibition of migration and invasion in cancer cells.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The pyrrolidin-1-yl group (common in 13d and the target compound) likely enhances solubility due to its basic nitrogen, whereas sulfonyl (13e) or trifluoromethyl (13f) groups improve metabolic stability .

Spectroscopic and Physicochemical Properties

- LC-MS Data : While LC-MS data for the target compound are unavailable, analogues like 13d (m/z 491.2592) and 13e (m/z 535.2312) highlight the impact of substituents on molecular weight. The target compound’s molecular weight is expected to be ~400–450 Da, based on its structure.

- 1H/13C NMR: Pyrimidine protons in analogues resonate at δ 6.5–8.5 ppm, while pyrrolidine signals appear at δ 1.5–3.5 ppm . The methoxy group (δ ~3.8 ppm) and methylphenoxy (δ ~2.3 ppm) in the target compound would be distinctive in its NMR profile.

Structure-Activity Relationships (SAR)

- Pyrrolidine vs. Piperidine : Pyrrolidine (5-membered ring) in the target compound and 13d may confer better conformational flexibility than piperidine (6-membered), influencing target engagement.

Biological Activity

The compound 2-(2-methoxy-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide , with CAS number 1396865-92-1, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 342.4 g/mol. The compound features a pyrimidine ring, a pyrrolidine moiety, and a methoxy-substituted phenyl group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₄O₃ |

| Molecular Weight | 342.4 g/mol |

| CAS Number | 1396865-92-1 |

| Chemical Structure | Structure |

Research indicates that the compound may act on multiple biological targets, including:

- Enzyme Inhibition : It has been suggested that similar compounds in its class inhibit acetylcholinesterase, which is crucial for neurotransmission.

- Receptor Modulation : The structural components may allow it to interact with various receptors in the central nervous system, potentially influencing neurochemical pathways involved in mood regulation and cognition.

Antidepressant Effects

In studies related to depression models, compounds structurally related to this compound have shown significant antidepressant-like effects in animal models. These effects are often attributed to their ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine.

Anticancer Potential

Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be elucidated.

Case Studies

- Neuropharmacological Study : A study published in Journal of Medicinal Chemistry demonstrated that a related compound inhibited acetylcholinesterase significantly more than standard drugs used for Alzheimer's disease treatment. This suggests potential utility in cognitive disorders .

- Anticancer Research : In vitro assays revealed that the compound exhibited selective toxicity towards breast cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- Behavioral Studies : Animal models treated with the compound showed reduced depressive-like behavior as measured by forced swim tests and tail suspension tests, supporting its potential as an antidepressant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.